molecular formula C14H13F2N3O2S B6559379 N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide CAS No. 923675-71-2

N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

Cat. No. B6559379
CAS RN: 923675-71-2
M. Wt: 325.34 g/mol
InChI Key: XPQZXPXYMOIMND-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, also known as DFTM, is a synthetic compound that has a wide range of potential applications in scientific research. It is a small molecule with a molecular weight of 307.3 g/mol, and has a unique chemical structure with a phenyl ring, two fluorines, and a thiazole ring connected by a methylene bridge. DFTM has been studied extensively for its potential use in drug discovery, and has been found to have a number of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is not fully understood. However, it is thought to interact with a variety of targets, including enzymes, receptors, and transporters. It has been shown to bind to a variety of receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. Additionally, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects. Additionally, it has been found to have neuroprotective and antioxidant effects, and to modulate the activity of the endocannabinoid system. It has also been found to have antidepressant and anxiolytic effects, and to modulate the activity of the dopaminergic system.

Advantages and Limitations for Lab Experiments

N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and easy availability. Additionally, it is relatively stable and has a low toxicity profile. However, it has some limitations, such as its low solubility in aqueous solutions and its relatively low potency.

Future Directions

The potential of N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide as a therapeutic agent is still being explored. Future research could focus on its use in the treatment of various diseases, such as cancer, neurological disorders, and psychiatric disorders. Additionally, further research could focus on its pharmacological properties, such as its anti-inflammatory, anti-cancer, and anti-bacterial effects. Additionally, further research could focus on its mechanism of action and its potential interactions with other drugs. Finally, further research could focus on its potential as a drug delivery system.

Synthesis Methods

N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been synthesized using a variety of methods, including a three-step synthesis method. This method involves the reaction of 2,6-difluorobenzaldehyde with methyl thiocyanate, followed by the reaction of the resulting intermediate with 2-acetamido-1,3-thiazole-4-carboxylic acid. The final product is obtained after purification and recrystallization.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been studied extensively for its potential use in drug discovery and development. It has been found to have a number of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases. It has been used in a number of studies to investigate its pharmacological properties, such as its anti-inflammatory, anti-cancer, and anti-bacterial effects. Additionally, it has been studied for its potential use in the treatment of neurological and psychiatric disorders.

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(2,6-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2S/c1-8(20)18-14-19-9(7-22-14)5-13(21)17-6-10-11(15)3-2-4-12(10)16/h2-4,7H,5-6H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQZXPXYMOIMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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